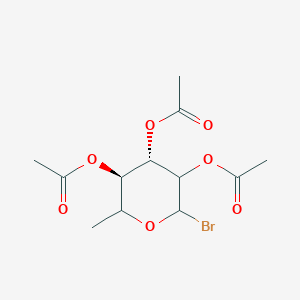

2,3,4-tri-O-acetyl-a-L-fucosyl bromide

Description

Significance of α-L-Fucosidic Linkages in Glycobiology Research

The α-L-fucosidic linkage is the covalent bond that attaches L-fucose to other sugar residues within a glycan. wikipedia.org These linkages are paramount in determining the biological activity of the entire glycoconjugate. For instance, α-L-fucosylated structures are key components of the ABO blood group antigens, where their presence or absence defines an individual's blood type. researchgate.net

Furthermore, these linkages are integral to selectin-mediated cell adhesion processes, which are vital for leukocyte trafficking during inflammation and immune surveillance. wikipedia.org Alterations in the patterns of fucosylation, and thus the prevalence of α-L-fucosidic linkages, are recognized as hallmarks of various diseases, including cancer and congenital disorders of glycosylation. nih.govnih.govuniversiteitleiden.nl In cancer, changes in fucosylation can impact tumor progression, metastasis, and immune evasion. nih.govuniversiteitleiden.nl Research has also highlighted the role of fucosylated glycans in the interaction between the human body and its gut microbiota, influencing immune system development and homeostasis. nih.gov The study of these linkages is therefore a vibrant area of research, offering potential for the development of new diagnostic markers and therapeutic strategies. nih.gov

Challenges in the Chemical Synthesis of α-L-Fucosides

The profound biological importance of fucosylated glycans has spurred significant interest in their chemical synthesis to enable detailed structure-function studies. However, the construction of α-L-fucosides presents considerable synthetic challenges. A primary difficulty lies in controlling the stereochemistry at the anomeric center to exclusively form the desired α-linkage. rsc.org

Chemical synthesis of such oligosaccharides is often a complex and laborious process that requires numerous protection and deprotection steps to achieve the desired regioselectivity and stereoselectivity. taylorfrancis.com The formation of the glycosidic bond is sensitive to various factors, including the nature of the glycosyl donor, the glycosyl acceptor, protecting groups, and the reaction conditions. researchgate.netnih.gov The inherent reactivity of L-fucose and the potential for side reactions, such as the formation of unwanted by-products, further complicate these synthetic endeavors. Overcoming these hurdles is a key focus of modern carbohydrate chemistry.

Overview of Glycosyl Donors in Fucosylation Chemistry

At the heart of chemical glycosylation is the reaction between a glycosyl donor and a glycosyl acceptor. researchgate.net The glycosyl donor is a carbohydrate derivative that contains a leaving group at the anomeric position, rendering this position electrophilic and ready for attack by a nucleophilic hydroxyl group on the acceptor molecule. wikipedia.org

A variety of glycosyl donors have been developed for fucosylation, each with its own set of advantages and disadvantages. These include fucosyl thioglycosides, trichloroacetimidates, and glycosyl halides. wikipedia.orgresearchgate.net Glycosyl halides, such as chlorides and bromides, are among the oldest and most fundamental types of glycosyl donors. wikipedia.org Their reactivity is often modulated by the protecting groups on the sugar ring.

Within this class of reagents, 2,3,4-tri-O-acetyl-α-L-fucosyl bromide serves as a key, albeit challenging, glycosyl donor. It is typically prepared from per-acetylated fucose and is used in classical glycosylation methods like the Koenigs-Knorr reaction. wikipedia.orgnih.gov In this reaction, the fucosyl bromide is activated by a promoter, commonly a silver or mercury salt, to react with a glycosyl acceptor. wikipedia.org The acetyl protecting groups on the fucosyl bromide are considered "disarming," meaning they decrease the reactivity of the donor due to their electron-withdrawing nature. wikipedia.org A significant challenge with acetylated fucosyl bromides is controlling the stereochemical outcome. The acetyl group at the C2 position can exert a "neighboring group participation" effect, which typically leads to the formation of a 1,2-trans glycosidic bond. wikipedia.org For an α-L-fucosyl bromide donor, this participation would favor the formation of the undesired β-L-fucoside. Therefore, achieving the biologically relevant α-L-fucoside linkage using this donor requires careful optimization of reaction conditions to navigate the complex interplay of steric and electronic effects. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17BrO7 |

|---|---|

Molecular Weight |

353.16 g/mol |

IUPAC Name |

[(3R,4S)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5?,9-,10+,11?,12?/m1/s1 |

InChI Key |

XUZQAPSYNYIKSR-LBMIOZDYSA-N |

Isomeric SMILES |

CC1[C@H]([C@@H](C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of 2,3,4 Tri O Acetyl α L Fucosyl Bromide

Strategies for Anomeric Halide Formation from Fucose Derivatives

The synthesis of 2,3,4-tri-O-acetyl-α-L-fucosyl bromide, a reactive intermediate for fucosylation reactions, hinges on the effective formation of a halide at the anomeric (C-1) position of an L-fucose derivative. The stereoselective introduction of the bromide is crucial, as the α-anomer is often desired for subsequent glycosylation reactions. Methodologies typically begin with a stable, fully protected fucose precursor, which is then converted to the anomeric bromide.

Synthesis from Peracetylated L-Fucopyranose

A common and well-documented starting material for the synthesis of fucosyl bromide is 1,2,3,4-tetra-O-acetyl-L-fucopyranose. In this precursor, all hydroxyl groups are protected as acetate (B1210297) esters, providing a stable compound that can be selectively manipulated at the anomeric center. The anomeric acetate is a suitable leaving group that can be substituted by a bromide ion under acidic conditions. This approach is a cornerstone of classical carbohydrate chemistry. nih.gov

The most conventional method for preparing acetylated glycosyl bromides involves treating the peracetylated sugar with a solution of hydrogen bromide (HBr) in glacial acetic acid. nih.govnih.gov This reaction proceeds by protonation of the anomeric acetyl group, followed by its departure as acetic acid to generate a resonance-stabilized oxocarbenium ion intermediate. Subsequent nucleophilic attack by the bromide ion on this intermediate predominantly occurs from the axial direction to yield the thermodynamically more stable 2,3,4-tri-O-acetyl-α-L-fucosyl bromide. The use of acetic acid as the solvent is advantageous as it helps to prevent the evolution of toxic HBr gas. nih.gov A specific application of this method is seen in the multi-step synthesis of L-fucal derivatives, where the initial steps involve the acetylation of L-fucose followed by treatment with hydrogen bromide in acetic acid to form the fucosyl bromide intermediate. nih.gov

While HBr in acetic acid is widely used, other reagents have been explored for the halogenation of peracetylated sugars. These alternatives can offer milder reaction conditions or different reactivity profiles.

Titanium Tetrabromide (TiBr₄): Zemplen and co-workers demonstrated the use of titanium tetrabromide for the synthesis of glycosyl bromides. nih.gov In this procedure, a solution of TiBr₄ in a solvent like chloroform (B151607) is added to the peracetylated sugar, resulting in the formation of the acetobromo sugar in excellent yield. nih.gov

Phosphorus Tribromide (PBr₃): Another approach involves the use of phosphorus tribromide. In some protocols, PBr₃ is generated in situ by reacting red phosphorus and bromine in glacial acetic acid. bas.bgepa.gov The resulting PBr₃ solution is then reacted with the peracetylated sugar (such as glucose pentaacetate) to afford the corresponding glycosyl bromide in high yield. bas.bgepa.gov This method avoids the direct handling of the highly corrosive PBr₃.

Table 1: Comparison of Halogenating Reagents for Synthesis from Peracetylated L-Fucopyranose

| Reagent | Typical Conditions | Key Observations / Yields |

|---|---|---|

| Hydrogen Bromide (HBr) in Acetic Acid | Peracetylated fucose dissolved in HBr/AcOH solution at room temperature. | A classic, reliable method. Yields the thermodynamically stable α-bromide. nih.govnih.gov |

| Titanium Tetrabromide (TiBr₄) | Reaction of peracetylated sugar with TiBr₄ in chloroform. | Reported to produce crystalline acetobromo sugars in excellent yields. nih.gov |

| Phosphorus Tribromide (PBr₃) | Reaction of peracetylated sugar with PBr₃ (often generated in situ from red phosphorus and bromine) in acetic acid. | Provides high yields (e.g., 83.5% for glucosyl bromide) and can be performed at room temperature. bas.bgepa.gov |

Conversion from Thioglycosides and Other Precursors

Thioglycosides are valuable precursors in carbohydrate synthesis due to their stability during various protecting group manipulations. mdpi.com They can be "activated" to form more reactive species, including glycosyl bromides. The conversion typically involves treating the fucosyl thioglycoside (e.g., phenyl 2,3,4-tri-O-acetyl-1-thio-L-fucopyranoside) with an electrophilic bromine source. This generates a reactive intermediate, such as a bromosulfonium ion, which is an excellent leaving group. Subsequent displacement by a bromide ion furnishes the desired fucosyl bromide.

Furthermore, glycosyl hemiacetals (sugars with a free hydroxyl group at the anomeric position) are direct precursors to glycosyl bromides. Research has shown that under certain conditions, such as activation with copper(II) bromide (CuBr₂) and triflic acid (TfOH), precursors can first hydrolyze to a hemiacetal, which is then slowly converted to the glycosyl bromide. mdpi.com

In Situ Generation Protocols

A well-established method for the in situ generation of glycosyl bromides from stable hemiacetal derivatives is the Appel reaction. nih.gov This reaction employs a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). nih.gov The treatment of a 2,3,4-tri-O-acetyl-L-fucopyranose (the hemiacetal) with the Appel reagent generates the corresponding 2,3,4-tri-O-acetyl-α-L-fucosyl bromide directly in the reaction mixture. nih.gov This newly formed, reactive glycosyl donor can then be immediately coupled with a glycosyl acceptor present in the same pot, streamlining the synthetic process and avoiding the purification of the sensitive bromide intermediate. nih.gov

Table 2: Alternative Precursors for 2,3,4-tri-O-acetyl-α-L-fucosyl Bromide

| Precursor Type | Method of Conversion | Principle |

|---|---|---|

| Fucosyl Thioglycoside | Activation with an electrophilic bromine source. | The thioether group is converted into a highly reactive leaving group, which is then displaced by bromide. mdpi.com |

| Fucosyl Hemiacetal | Reaction with Appel Reagent (CBr₄/PPh₃). | The anomeric hydroxyl group is converted directly to a bromide in situ for immediate use in glycosylation. nih.gov |

Reaction Conditions and Yield Optimization in 2,3,4-tri-O-acetyl-α-L-fucosyl bromide Synthesis

The efficiency of 2,3,4-tri-O-acetyl-α-L-fucosyl bromide synthesis is highly dependent on the reaction conditions employed during both the initial acetylation of L-fucose and the subsequent bromination step. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.

For the peracetylation of L-fucose, various catalysts and conditions have been explored to improve efficiency. While traditional methods often use pyridine (B92270) as a solvent and catalyst, solvent-free conditions using a stoichiometric amount of acetic anhydride (B1165640) in the presence of a catalyst like LiClO4 have been shown to be highly effective for large-scale synthesis, providing excellent yields. researchgate.net Another approach involves the use of cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)3) as an environmentally friendly and recoverable catalyst for per-O-acetylation reactions. researchgate.net

In the subsequent bromination step, the concentration of hydrogen bromide in acetic acid and the reaction time are critical factors. A 33% solution of HBr in acetic acid is commonly used. nih.gov The reaction time must be carefully monitored, as prolonged exposure to the acidic conditions can lead to degradation of the product. bas.bg For similar acetylated glycosyl bromides, reaction times of around 3 hours at room temperature have been found to be optimal, with shorter times leading to incomplete reaction and longer times resulting in decreased yields due to product instability. bas.bg The instability of the resulting 2,3,4-tri-O-acetyl-α-L-fucosyl bromide necessitates that it is often prepared fresh and used immediately in subsequent glycosylation reactions.

Below is a table summarizing typical reaction conditions for the synthesis of acetylated glycosyl bromides, which are analogous to the synthesis of the title compound.

| Step | Reagents | Catalyst/Solvent | Temperature | Time | Yield |

| Peracetylation | Acetic Anhydride | LiClO4 (solvent-free) | Room Temp. | Varies | Excellent researchgate.net |

| Peracetylation | Acetic Anhydride | Pyridine | 0°C to Room Temp. | Varies | High |

| Bromination | 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose, Phosphorus tribromide | - | Room Temp. | 3 h | 83.5% bas.bg |

| Bromination | Peracetylated Sugar, HBr in Acetic Acid | Acetic Acid | Room Temp. | Varies | Good to High nih.govnih.gov |

Mechanistic and Stereochemical Investigations of Glycosylation with 2,3,4 Tri O Acetyl α L Fucosyl Bromide

Glycosylation Reaction Pathways and Intermediates

The glycosylation process with 2,3,4-tri-O-acetyl-α-L-fucosyl bromide is a nuanced transformation that proceeds through several key intermediates. The generally accepted mechanism involves the departure of the anomeric bromide, facilitated by a promoter, leading to the formation of highly reactive cationic species. researchgate.netnih.govcore.ac.uk

Proposed Oxocarbenium Ion Formation and Halide Ion Pairing

Upon activation of the anomeric C-Br bond by a promoter, the fucosyl bromide undergoes heterolysis to generate a transient glycosyl cation. This cation is stabilized by resonance with the ring oxygen, forming an oxocarbenium ion . researchgate.netyoutube.com This intermediate is characterized by a planar geometry at the anomeric center (C1), which has significant sp² character. nih.gov The oxocarbenium ion does not exist as a "naked" cation in the reaction medium but is closely associated with the bromide counterion, forming a contact ion pair (CIP) or a solvent-separated ion pair (SSIP). nih.gov The nature and intimacy of this ion pairing can significantly influence the stereochemical course of the glycosylation.

The formation of the oxocarbenium ion is a critical step, as its planar nature allows for the nucleophilic attack of a glycosyl acceptor from either the α- or β-face, potentially leading to a mixture of anomeric products. youtube.com The subsequent reaction pathway and the resulting stereoselectivity are then largely dictated by the interplay of several factors, including the participation of neighboring groups.

Stereoselectivity Control in α-L-Fucosylation

Achieving high stereoselectivity is a central challenge in glycosylation chemistry. While the neighboring group participation of the C-2 acetyl group is a powerful tool for obtaining 1,2-trans fucosides, the synthesis of the biologically more common 1,2-cis (α-L) fucosides from 2,3,4-tri-O-acetyl-α-L-fucosyl bromide is more challenging and requires careful control of reaction conditions to override the influence of the participating group.

Factors Influencing Anomeric Stereochemistry

Several factors can be manipulated to influence the anomeric outcome of glycosylation reactions with 2,3,4-tri-O-acetyl-α-L-fucosyl bromide, often by modulating the lifetime and reactivity of the oxocarbenium ion intermediate.

Solvent Effects: The polarity and coordinating ability of the solvent play a critical role. Non-polar, non-coordinating solvents like dichloromethane (B109758) can favor the formation of the intimate ion pair and allow for the expression of neighboring group participation, leading to β-fucosides. In contrast, more polar or coordinating solvents like acetonitrile (B52724) can stabilize the separated oxocarbenium ion, potentially leading to a decrease in stereoselectivity or, in some systems, favoring the thermodynamically more stable α-anomer. taylorfrancis.com

Promoter Choice: The nature of the promoter used to activate the fucosyl bromide can influence the reaction mechanism. "Halide-philic" promoters, such as silver salts (e.g., silver triflate), effectively abstract the bromide and promote the formation of the cationic intermediates. The choice of the counterion introduced by the promoter (e.g., triflate) can also affect the reactivity of the intermediate species. nih.govnih.gov

Acceptor Nucleophilicity: The reactivity of the glycosyl acceptor is a key determinant of the stereochemical outcome. Highly reactive (nucleophilic) acceptors may react rapidly with the initially formed ion pair, potentially leading to a higher proportion of the β-product through the neighboring group participation pathway. Less reactive acceptors may allow for the equilibration of intermediates or reaction through a more dissociated oxocarbenium ion, which can lead to a mixture of anomers.

Temperature: Lower reaction temperatures generally favor kinetically controlled reactions. In the context of neighboring group participation, this can enhance the formation of the β-fucoside. Higher temperatures can lead to the erosion of stereoselectivity by promoting the equilibration of intermediates and favoring the thermodynamically more stable product, which is often the α-fucoside (anomeric effect).

Illustrative Data on the Influence of Reaction Conditions on Stereoselectivity:

| Acceptor | Promoter | Solvent | Temperature (°C) | Anomeric Ratio (β:α) | Reference |

|---|---|---|---|---|---|

| Cyclohexanol | AgOTf | Dichloromethane | -20 | >90:10 | General Knowledge researchgate.net |

| Cyclohexanol | AgOTf | Acetonitrile | 25 | Mixture | General Knowledge taylorfrancis.com |

| 1-Octanol | Hg(CN)₂ | Benzene/Nitromethane | 25 | High β | General Knowledge researchgate.net |

Impact of Activating Agents and Promoters

The activation of the anomeric carbon-bromine bond is a key step in the glycosylation process. Various promoters are used to facilitate this activation, and their nature can significantly direct the stereochemical outcome of the reaction.

Silver salts are common promoters in glycosylation reactions. The classic Koenigs-Knorr reaction often employs insoluble silver salts like silver oxide (Ag2O) or silver carbonate. nih.gov These reactions can be slow, but the use of soluble silver salts, such as silver trifluoromethanesulfonate (B1224126) (AgTfO), can improve reaction rates and yields. nih.govresearchgate.net The activation of the glycosyl bromide with a silver salt leads to the formation of an oxocarbenium ion intermediate. nih.gov The stereoselectivity of the subsequent nucleophilic attack by the glycosyl acceptor is then influenced by factors such as neighboring group participation and solvent effects. In the case of 2,3,4-tri-O-acetyl-α-L-fucosyl bromide, the acetyl group at the C-2 position can participate in the reaction, leading to the formation of a 1,2-trans glycosidic linkage, which corresponds to the β-anomer. nih.gov

Mercury salts, such as mercury(II) bromide (HgBr2) and mercury(II) cyanide (Hg(CN)2), are also effective promoters for glycosylation with glycosyl halides. nih.gov The Helferich modification of the Koenigs-Knorr method utilizes these more soluble mercury salts to achieve faster reactions. nih.gov Similar to silver salts, mercury salts activate the anomeric C-Br bond, facilitating its cleavage. The stereochemical outcome is again largely dictated by the participating nature of the C-2 acetyl group, which promotes the formation of the β-fucoside.

Lewis acids and Brønsted acids can also be used to promote glycosylation. For instance, a combination of a silver salt and a catalytic amount of a Lewis acid like triflic acid (TfOH) or TMSOTf can significantly accelerate the reaction. researchgate.netumsl.edu These reactions can, however, sometimes lead to a loss of stereoselectivity. researchgate.net The specific conditions, including the strength of the acid and the reaction temperature, can have a strong effect on the glycosylation outcome. researchgate.net

Solvent Effects on Stereoselectivity and Reaction Rates

The choice of solvent is a critical parameter that can dramatically influence both the rate and the stereoselectivity of a glycosylation reaction. cdnsciencepub.comnih.gov Solvents can stabilize charged intermediates and, in some cases, directly participate in the reaction mechanism. cdnsciencepub.com

Non-participating solvents like dichloromethane (CH2Cl2) are common in glycosylation reactions. In such solvents, the stereochemical outcome is often a result of the interplay between the anomeric effect and neighboring group participation.

Ethereal solvents , such as diethyl ether (Et2O), have been observed to favor the formation of α-glycosides (1,2-cis products) in some systems, particularly when non-participating protecting groups are present at C-2. cdnsciencepub.comresearchgate.net

Nitrile solvents , most notably acetonitrile (CH3CN), are known as participating solvents. acs.org They can react with the intermediate oxocarbenium ion to form an α-nitrilium ion. Subsequent SN2-like attack by the glycosyl acceptor on this intermediate leads to the formation of the β-glycoside (1,2-trans product) with high stereoselectivity. acs.org

The following table summarizes the general influence of different solvent types on glycosylation stereoselectivity:

| Solvent Type | General Stereochemical Outcome | Mechanistic Implication |

| Dichloromethane | Mixture of anomers, β-favored with participation | General purpose, non-participating |

| Diethyl Ether | Can favor α-anomers (1,2-cis) | Ethereal oxygen can influence intermediate stability |

| Acetonitrile | Strongly favors β-anomers (1,2-trans) | Forms a nitrilium-ion intermediate |

Kinetic and Thermodynamic Aspects of Glycosylation with Fucosyl Bromide Donors

The glycosylation reaction with fucosyl bromides, like other glycosyl halides, does not adhere to a single, simple mechanism. Instead, it exists on a mechanistic continuum spanning from a pure bimolecular nucleophilic substitution (Sₙ2) to a pure unimolecular (Sₙ1) pathway. The precise mechanism is a function of several factors, including the reactivity of the glycosyl donor and acceptor, the solvent, and the promoter used.

Kinetic studies indicate that many glycosylations follow a mixed mono- and bimolecular displacement mechanism. The formation of 2,3,4-tri-O-acetyl-β-L-fucopyranosyl azide (B81097) from the corresponding α-bromide via displacement with an azide anion is a classic example of an Sₙ2 reaction. This inversion of stereochemistry at the anomeric center (from α-bromide to β-azide) provides strong evidence for a bimolecular pathway where the nucleophile attacks as the leaving group departs.

However, the reality in glycosylation with alcohol acceptors is more complex. The reaction likely proceeds through a spectrum of transition states. At the Sₙ2 end of the spectrum, the alcohol acceptor attacks the anomeric carbon of the fucosyl bromide, often complexed to a promoter (like a silver salt), in a concerted step. This pathway leads to an inversion of configuration, meaning an α-bromide would yield a β-fucoside.

At the Sₙ1 end, the bromide leaving group departs first, forming a transient glycosyl oxocarbenium ion intermediate. This ion is planar at the anomeric center and can be attacked by the nucleophile from either the top (β) or bottom (α) face. For fucosyl donors, attack from the α-face is often favored, leading to the desired α-fucoside. The lifetime and nature of this intermediate (from a tight ion pair to a solvent-separated ion pair) are crucial in determining the final stereochemical outcome.

Thermodynamically, the α-L-fucosyl bromide is generally the more stable anomer due to the anomeric effect. However, under certain conditions, such as halide-ion-catalyzed glycosylations, an equilibrium can be established between the α- and β-bromides. This is the principle behind "in situ anomerization" conditions. Even if the β-bromide is less stable and present in a lower concentration, it can be significantly more reactive than the α-anomer. According to the Curtin-Hammett principle, if the rate of interconversion between the two anomers is faster than the rate of glycosylation, the product ratio will be determined by the relative activation energies of the reactions of each anomer, not by their ground-state populations. This pathway is often exploited to achieve high α-selectivity, as the more reactive β-bromide intermediate leads preferentially to the α-glycoside product.

Interactive Table 2: Factors Influencing Kinetics and Mechanism of Fucosyl Bromide Glycosylation

| Factor | Influence on Kinetics & Mechanism | Expected Stereochemical Outcome |

|---|---|---|

| Solvent Polarity | Polar, coordinating solvents (e.g., acetonitrile) can stabilize ion-pair intermediates, favoring pathways with more Sₙ1 character. | Can favor α-glycoside formation through an oxocarbenium-like intermediate. |

| Nucleophilicity of Acceptor | Highly reactive (nucleophilic) acceptors favor a bimolecular (Sₙ2-like) mechanism. | Favors inversion, leading to β-glycosides from an α-bromide. |

| Promoter Type | Insoluble promoters (e.g., Ag₂CO₃) can favor Sₙ2 pathways. Soluble salts (e.g., AgOTf) can better assist leaving group departure and favor Sₙ1 pathways. | Promoter choice can tune the stereochemical outcome. |

| Presence of Halide Salts (e.g., TBAB) | Catalyzes the equilibration between α- and β-bromides (in situ anomerization). | Can lead to high α-selectivity by reacting through the more reactive β-bromide, per the Curtin-Hammett principle. |

| Temperature | Lower temperatures can favor the more ordered Sₙ2 transition state. | May increase β-selectivity. |

Applications of 2,3,4 Tri O Acetyl α L Fucosyl Bromide in Complex Carbohydrate Synthesis

Synthesis of Monosaccharide Derivatives

The reactivity of 2,3,4-tri-O-acetyl-α-L-fucosyl bromide makes it a suitable precursor for a range of L-fucose-containing monosaccharide derivatives. The anomeric bromide can be displaced by various nucleophiles to afford both O- and C-glycosides, expanding the library of available fucosyl building blocks for more complex syntheses.

Aryl α-L-fucosides are valuable tools in glycobiology, often used as chromogenic or fluorogenic substrates for detecting fucosidase activity. researchgate.netnih.gov The synthesis of these compounds can be achieved using 2,3,4-tri-O-acetyl-α-L-fucosyl bromide as the glycosyl donor in a Koenigs-Knorr-type reaction. wikipedia.orgnih.gov

In a typical procedure, the fucosyl bromide is reacted with a phenolic aglycon, such as p-nitrophenol, in the presence of a heavy metal salt promoter. The acetyl protecting groups on the fucosyl donor participate in the reaction, influencing the stereochemical outcome at the anomeric center. The presence of the C-2 acetyl group typically favors the formation of the 1,2-trans-glycosidic linkage, which in the case of L-fucose results in the β-anomer. However, reaction conditions can be manipulated to achieve the desired α-anomer. Subsequent deacetylation yields the final aryl α-L-fucoside. For instance, the reaction with p-nitrophenol provides p-nitrophenyl α-L-fucopyranoside, a widely used chromogenic substrate for α-L-fucosidase assays. bldpharm.comuzh.ch

| Glycosyl Donor | Aglycon (Acceptor) | Promoter | Solvent | Typical Product (after deprotection) |

|---|---|---|---|---|

| 2,3,4-tri-O-acetyl-α-L-fucosyl bromide | p-nitrophenol | Silver(I) oxide (Ag₂O) or Mercury(II) cyanide (Hg(CN)₂) | Dichloromethane (B109758) (CH₂Cl₂) or Acetonitrile (B52724) (CH₃CN) | p-nitrophenyl α-L-fucopyranoside |

Oligosaccharide and Glycoconjugate Construction

Beyond simple monosaccharide derivatives, 2,3,4-tri-O-acetyl-α-L-fucosyl bromide serves as a fucosyl donor in the stepwise assembly of biologically significant oligosaccharides and glycoconjugates. These complex structures are crucial components of cell surfaces and are involved in a multitude of biological recognition events.

Core fucosylation is a key structural motif in many important glycans, including blood group antigens and ligands for selectins. The introduction of a fucose residue onto a core oligosaccharide structure can dramatically alter its conformation and biological activity.

The Lewis X (Lex) trisaccharide (Galβ1-4[Fucα1-3]GlcNAc) is a vital carbohydrate antigen involved in cell adhesion, immune responses, and cancer metastasis. nih.gov Chemical synthesis of Lex and its analogues often involves the fucosylation of a suitably protected N-acetyllactosamine (LacNAc) acceptor.

In one synthetic strategy, 2,3,4-tri-O-acetyl-α-L-fucosyl bromide has been used as the fucosyl donor to introduce the α(1→3) linkage onto a disaccharide acceptor. nih.gov The reaction involves the glycosylation of a protected lactosamine derivative where the 3-hydroxyl group of the GlcNAc residue is available for fucosylation. The glycosylation is typically promoted under Helferich conditions. Although this fucosylation can sometimes result in a mixture of anomers, the desired α-fucosylated trisaccharide can be isolated. nih.gov Subsequent deprotection steps then yield the target Lewis X analogue.

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 2,3,4-tri-O-acetyl-α-L-fucosyl bromide | Methyl 2-acetamido-4-O-(4-chloro-2,3,6-tri-O-pivaloyl-β-D-galactopyranosyl)-2-deoxy-6-O-benzoyl-β-D-glucopyranoside | Hg(CN)₂, 4Å MS | Toluene/Nitromethane | Methyl 2-acetamido-4-O-(4-chloro-2,3,6-tri-O-pivaloyl-β-D-galactopyranosyl)-3-O-(2,3,4-tri-O-acetyl-α-L-fucopyranosyl)-2-deoxy-6-O-benzoyl-β-D-glucopyranoside | Good |

Mucin-type O-glycans are characterized by an initial N-acetylgalactosamine linked to a serine or threonine residue of a protein. rsc.org These core structures can be elongated and fucosylated to form complex antigens. The synthesis of fucosylated mucin-type tetrasaccharides, such as Fucα1-2Galβ1-3GalNAc-Ser, is a significant challenge in carbohydrate chemistry. While chemical syntheses of such structures have been reported, the direct use of 2,3,4-tri-O-acetyl-α-L-fucosyl bromide as the donor for the fucosylation of mucin core structures (e.g., Core 1 or Core 2) is not prominently documented in the reviewed scientific literature. Synthetic strategies for these complex targets often employ more reactive fucosyl donors, such as thioglycosides or trichloroacetimidates, or utilize chemoenzymatic approaches to achieve the desired regioselectivity and yield.

D-acofriose (6-deoxy-3-O-methyl-D-mannose) is a rare deoxy-sugar found in the O-antigen of some bacteria, such as Azospirillum brasilense. The synthesis of oligosaccharides containing this moiety is of interest for immunological studies. However, a review of the available chemical literature did not yield specific examples of the construction of D-acofriose-containing trisaccharides where 2,3,4-tri-O-acetyl-α-L-fucosyl bromide was employed as a glycosyl donor for the fucosyl component. Published syntheses of such trisaccharides tend to assemble the molecule from suitably protected monosaccharide building blocks of fucose, xylose, and acofriose using other types of glycosyl donors.

Synthesis of Core Fucosylated Oligosaccharides

Synthesis of GlcNAc-[Fuc]-GlcNAc Trisaccharide Scaffolds

The synthesis of trisaccharide scaffolds, such as those containing a fucose residue linked to an N-acetylglucosamine (GlcNAc) backbone (GlcNAc-[Fuc]-GlcNAc), is fundamental for studying carbohydrate-protein interactions. The construction of these structures often employs a stepwise approach where 2,3,4-tri-O-acetyl-α-L-fucosyl bromide is a key building block.

A common strategy involves the initial fucosylation of a suitably protected GlcNAc acceptor. For instance, a GlcNAc derivative with a free hydroxyl group at the desired position (e.g., O-3, O-4, or O-6) is reacted with 2,3,4-tri-O-acetyl-α-L-fucosyl bromide. The coupling is typically performed under conditions that favor the formation of the α-linkage, such as in situ anomerization conditions. This method involves the use of a tetraalkylammonium bromide salt which facilitates the formation of the more reactive α-bromide from the initially formed β-anomer, leading to the desired α-fucoside.

Once the fucosyl-GlcNAc disaccharide building block is synthesized, the remaining protecting groups on the GlcNAc residue are manipulated to reveal a new glycosylation site. This disaccharide then acts as an acceptor for the next glycosylation step with a protected GlcNAc donor, ultimately forming the target GlcNAc-[Fuc]-GlcNAc trisaccharide scaffold. Enzymatic approaches, utilizing specific fucosyltransferases, also provide a highly regioselective alternative for fucosylation, capable of targeting specific hydroxyl groups on the GlcNAc acceptor to form linkages such as Fuc-α-1,3-GlcNAc or Fuc-α-1,6-GlcNAc, which are crucial parts of biologically active glycans. nih.gov

Incorporation into Biologically Relevant Glycans for Recognition Studies

Fucosylated glycans play critical roles in cellular recognition, immune responses, and pathogenesis. rsc.org The chemical synthesis of these structures using donors like 2,3,4-tri-O-acetyl-α-L-fucosyl bromide allows for detailed biological investigations. These synthetic glycans can be used as probes to study the binding specificity of carbohydrate-binding proteins (lectins) and to develop inhibitors of these interactions.

The Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN) is a C-type lectin that recognizes fucose-containing ligands, such as the Lewis X (Lex) antigen. researchgate.netnih.gov This recognition is exploited by pathogens like HIV to facilitate infection, making DC-SIGN a significant therapeutic target. nih.gov Synthetic ligands that can block this interaction are of great interest.

The synthesis of fucose-based DC-SIGN ligands has been explored using various fucosyl donors. In one approach, 2,3,4-tri-O-acetyl-α-L-fucosyl bromide was used as the glycosyl donor to synthesize aryl α-fucosides. The glycosylation reaction, activated with silver oxide (Ag₂O) and trifluoromethanesulfonic acid (TfOH), yielded the desired α-fucoside, although alternative donors like fucosyl acetate (B1210297) were investigated to improve yields. This highlights the direct application of fucosyl bromide in creating ligands for DC-SIGN recognition studies.

In other work, α-fucosylamides have been developed as stable mimics of the more labile α-fucosides. researchgate.netnih.gov These compounds have shown promising binding affinities for DC-SIGN, with inhibitory constants in the millimolar range, establishing them as valuable candidates for developing multivalent systems to block the receptor with high affinity. researchgate.netnih.gov

| Fucosyl Donor/Precursor | Acceptor/Scaffold | Promoter/Conditions | Product Type | Yield | Binding Affinity (IC₅₀) | Reference |

|---|---|---|---|---|---|---|

| 2,3,4-tri-O-acetyl-α-L-fucosyl bromide | Substituted Phenol | Ag₂O, TfOH | Aryl α-fucoside | 23% | Not specified | Current time information in Washington, DC, US. |

| Fucosyl Acetate | Substituted Phenol | BF₃·OEt₂ | Aryl α-fucoside | 31% | ~250 µM to >1 mM | Current time information in Washington, DC, US. |

| Fucose-derived azide (B81097) | Various amines (via Staudinger reaction) | - | α-fucosylamide | Not specified | 0.4 - 0.5 mM | researchgate.netnih.gov |

Multi-Component and Convergent Synthetic Approaches

Convergent synthesis involves preparing fragments of the target molecule separately and then coupling them together in the later stages. The use of 2,3,4-tri-O-acetyl-α-L-fucosyl bromide to create fucosylated disaccharide building blocks is an example of a convergent strategy. These building blocks, such as α-L-Fuc(1→4)-β-D-GlcNAc or α-L-Fuc(1→6)-β-D-GlcNAc, can be synthesized efficiently and then used in subsequent glycosylations to assemble larger oligosaccharides. researchgate.net This approach is powerful for creating complex structures like the high-mannose-type N-glycans found in glycoprotein (B1211001) processing. researchgate.net

Multi-component reactions (MCRs) combine three or more starting materials in a single step to form a product that incorporates substantial portions of all reactants. rsc.orgnih.gov This strategy is highly atom-economical and efficient. Recently, photochemical MCRs have been developed that use glycosyl bromides as precursors for glycosyl radicals. rsc.orgrsc.org These methods allow for the synthesis of various C-glycosides, which are stable analogues of natural O-glycosides, under mild conditions. rsc.orgrsc.org Nickel-catalyzed three-component reactions have also been reported for the synthesis of C-acyl glycosides from glycosyl halides, demonstrating the potential for fucosyl bromide to be used in these advanced synthetic manifolds. nih.gov

Regioselective Glycosylation Strategies Utilizing Fucosyl Bromide Donors

Controlling the regioselectivity of glycosylation—the formation of a glycosidic bond at a specific hydroxyl group of a polyhydroxylated acceptor—is a major challenge in carbohydrate chemistry. Several strategies have been developed to achieve regioselective fucosylation using donors like 2,3,4-tri-O-acetyl-α-L-fucosyl bromide.

Chemical Strategies: One powerful chemical method is the in situ anomerization procedure developed by Lemieux. This technique employs a fucosyl bromide donor with a non-participating group at C-2 (like the acetyl group in 2,3,4-tri-O-acetyl-α-L-fucosyl bromide) in the presence of a soluble halide salt, such as tetrabutylammonium (B224687) bromide. This promotes the formation of a highly reactive α-glycosyl halide intermediate, leading to stereoselective 1,2-cis-glycosylation. This method has been successfully used to couple fucosyl bromide to galactosyl acceptors with high selectivity.

Another key strategy involves the differential use of protecting groups on the acceptor molecule. By selectively protecting all but one hydroxyl group, the glycosylation is directed specifically to the free position. This requires multi-step protecting group manipulations but offers precise control over the final structure.

Enzymatic Strategies: Enzymatic synthesis provides an excellent alternative for achieving high regioselectivity. Fucosyltransferases are enzymes that catalyze the transfer of fucose from a donor substrate (like GDP-fucose) to a specific position on an acceptor with remarkable precision. While not directly using fucosyl bromide, chemical synthesis provides the core scaffolds upon which these enzymes can act. Alternatively, α-L-fucosidases can be used in transglycosylation reactions. nih.govbohrium.com By carefully controlling reaction conditions and using engineered enzymes, it is possible to synthesize specific fucosylated products, such as Fuc-α-1,3-GlcNAc, with high yields and regioselectivity. nih.gov For example, a mutant α-L-fucosidase from Bacteroides fragilis achieved a 98% 1,3-regioselectivity in the synthesis of Fuc-α-1,3-GlcNAc. nih.gov

Advanced Methodologies and Emerging Trends in Fucosylation Chemistry with Glycosyl Bromides

Catalytic Systems for Enhanced Fucosylation Efficiency

The classical method for activating glycosyl bromides is the Koenigs-Knorr reaction, which traditionally employs stoichiometric amounts of heavy metal salt promoters. wikipedia.orgnumberanalytics.com While effective, the use of promoters like silver carbonate, silver triflate, or various mercury salts presents challenges related to cost, toxicity, and purification. wikipedia.orgmdpi.com Consequently, a significant trend in modern carbohydrate chemistry is the move towards developing truly catalytic systems that are more efficient, environmentally benign, and economical.

For 2,3,4-tri-O-acetyl-α-L-fucosyl bromide, fucosylation reactions are often promoted by silver salts, which facilitate the displacement of the anomeric bromide by an alcohol acceptor. wikipedia.org The acetyl protecting groups on the fucosyl bromide influence the reactivity and stereochemical outcome of the glycosylation. Specifically, the C2-acetyl group can provide neighboring group participation, which typically directs the formation of the 1,2-trans-glycosidic linkage (β-fucoside). wikipedia.org

To enhance efficiency and control selectivity, researchers have explored various modifications and alternative promoters. Organoboron compounds, for instance, have been utilized for regioselective Koenigs-Knorr-type glycosylations. bohrium.com The development of organocatalytic systems, such as those using thioureas, also represents a promising avenue for activating glycosyl donors under milder conditions. bohrium.com

Another powerful catalytic approach involves enzymatic synthesis. α-L-Fucosidases, which naturally cleave fucose residues, can be used in "transglycosylation" reactions to form fucosidic linkages. mdpi.comnih.gov By carefully controlling reaction conditions and using an appropriate fucosyl donor, these enzymes can catalyze the formation of specific fucosyl-oligosaccharides with high regioselectivity, offering a green alternative to traditional chemical methods. mdpi.comnih.gov

Table 1: Comparison of Promoter Systems in Glycosylation This table provides a conceptual overview of different promoter types used in glycosylation reactions, including those applicable to glycosyl bromides.

| Promoter Type | Example(s) | Stoichiometry | General Characteristics |

| Heavy Metal Salts | Ag₂CO₃, Hg(CN)₂ | Stoichiometric | Classic Koenigs-Knorr promoters; often high-yielding but can be toxic and require harsh conditions. wikipedia.orgnumberanalytics.com |

| Soluble Silver Salts | AgOTf | Stoichiometric | Highly reactive promoters, often used in combination with a base. |

| Organoboron Compounds | Boronic Acids | Catalytic | Can enable regioselective glycosylation by activating specific hydroxyl groups on the acceptor. bohrium.com |

| Enzymes | α-L-Fucosidases | Catalytic | High stereo- and regioselectivity under mild aqueous conditions; substrate scope can be limited. mdpi.comnih.gov |

Electrochemical Approaches to Glycoside Formation

Electrosynthesis has emerged as a powerful and sustainable tool in modern organic chemistry, offering unique activation pathways that avoid harsh reagents. In glycosylation chemistry, electrochemical methods provide a novel means of activating glycosyl donors like fucosyl bromides, enabling the formation of both O- and C-glycosides under precious metal-free conditions. These approaches often rely on the generation of highly reactive intermediates, such as glycosyl radicals, through controlled potential electrolysis.

A significant advancement in the use of 2,3,4-tri-O-acetyl-α-L-fucosyl bromide is its application in electrochemical radical C-glycosylation. C-glycosides, where the anomeric carbon is linked to the aglycone via a C-C bond, are highly stable mimics of natural O-glycosides with significant potential in drug development.

Recent research has demonstrated an efficient electrochemical halogen-atom-transfer (e-XAT) strategy for the synthesis of C-alkyl glycosides. In this method, the glycosyl bromide is reduced at the cathode to generate a glycosyl radical intermediate. This radical then undergoes addition to an activated alkene acceptor to form the new C-C bond. This process has been successfully applied to 2,3,4-tri-O-acetyl-α-L-fucosyl bromide, resulting in the formation of the corresponding C-alkyl fucosides with excellent yield and, notably, exclusive anomeric selectivity. The reaction proceeds under mild, photocatalyst-free conditions, showcasing the green credentials of electrosynthesis. The proposed mechanism involves the homolytic cleavage of the carbon-bromine bond, a distinct pathway from traditional ionic glycosylation methods.

Table 2: Electrochemical C-Glycosylation with Fucosyl Bromide Data synthesized from reported findings on electrochemical radical C-glycosylation.

| Glycosyl Donor | Acceptor | Product | Yield | Anomeric Selectivity | Reference |

| 2,3,4-tri-O-acetyl-α-L-fucosyl bromide | Activated Alkene | C-alkyl-α-L-fucoside | High | Exclusive α | [First search result, snippets 1, 3] |

Stereoselective Access to α-L-Fucosides in Challenging Synthetic Contexts

The stereoselective synthesis of 1,2-cis-glycosides, such as the α-L-fucosides that are prevalent in nature, remains a formidable challenge in carbohydrate chemistry. researchgate.net The challenge is particularly acute when using donors like 2,3,4-tri-O-acetyl-α-L-fucosyl bromide. The acetyl group at the C-2 position can act as a "participating group," providing anchimeric assistance that directs the incoming nucleophile to the opposite face, leading to the formation of the thermodynamically favored 1,2-trans (β) product. wikipedia.org

Overcoming this inherent stereochemical bias requires carefully designed strategies. One approach is to replace the participating acetyl group at C-2 with a non-participating group, such as a benzyl (B1604629) ether. For example, glycosyl donors like 1-hydroxy-2,3,4-tri-O-benzyl-L-fucose have been shown to afford high α-stereoselectivity in the presence of a promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov

However, when the use of the per-acetylated donor is desired, other strategies must be employed. The choice of promoter, solvent, and temperature can significantly influence the stereochemical outcome. numberanalytics.com Furthermore, the anomeric configuration of the fucosyl donor itself is crucial; using a pure α-bromide donor can favor the formation of the α-glycoside product compared to using an anomeric mixture. researchgate.net Radical glycosylation methods, such as the electrochemical approach described previously, offer a powerful alternative as they proceed through different intermediates (glycosyl radicals rather than oxocarbenium ions) and can provide high α-selectivity irrespective of the C-2 protecting group.

The structure of the glycosyl acceptor (the aglycone) also plays a substantial role in the efficiency and selectivity of fucosylation, adding another layer of complexity in challenging synthetic contexts. nih.gov

Future Research Directions in 2,3,4-tri-O-acetyl-α-L-fucosyl bromide Mediated Synthesis

The chemistry of 2,3,4-tri-O-acetyl-α-L-fucosyl bromide continues to evolve, with future research poised to address key challenges in glycosylation science. A primary goal is the development of robust and broadly applicable catalytic systems that can deliver α-L-fucosides with high stereoselectivity, even in the presence of a participating C-2 acetyl group. This includes the design of novel catalysts that can override the inherent substrate bias.

The expansion of electrochemical methods represents another major frontier. Future work will likely focus on broadening the scope of acceptors beyond activated alkenes to include more complex and sterically hindered alcohols and phenols, and on applying these methods to the synthesis of intricate glycoconjugates. Fine-tuning the electrochemical conditions to further enhance efficiency and selectivity will also be critical.

Furthermore, there is a growing interest in integrating these advanced chemical methods into automated glycan synthesis platforms. The development of robust protocols using fucosyl bromides that are amenable to automation would significantly accelerate the synthesis of complex fucosylated structures for biological studies. Ultimately, the synergy between new catalytic discoveries, novel activation methods like electrosynthesis, and a deeper mechanistic understanding will drive the next generation of fucosylation chemistry, enabling the synthesis of previously inaccessible glycans and glycoconjugates. acs.org

Q & A

Basic: How can researchers optimize the synthesis of 2,3,4-tri-O-acetyl-α-L-fucosyl bromide to achieve high yields and purity?

Methodological Answer:

The synthesis involves treating peracetylated fucose derivatives with HBr in acetic acid (AcOH). A key step is maintaining strict temperature control (0°C during HBr addition) to minimize side reactions like hydrolysis or anomeric mixture formation . After reaction completion, co-evaporation with toluene removes residual HBr and acetic acid, avoiding column chromatography and preserving the labile bromide . Yield optimization requires monitoring reaction progress via TLC (e.g., hexane/ethyl acetate systems) and ensuring anhydrous conditions to prevent decomposition.

Basic: What analytical techniques are most reliable for characterizing 2,3,4-tri-O-acetyl-α-L-fucosyl bromide?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the anomeric configuration (α-L) via coupling constants (e.g., for α-configuration) and acetyl group integration .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+Na]⁺ at m/z ~449) and detects impurities like hydrolyzed products .

- Polarimetry : Specific rotation ([α]D) distinguishes enantiomeric purity, critical for glycosylation studies .

Advanced: How can researchers control the anomeric configuration during glycosylation reactions using this donor?

Methodological Answer:

The α-configuration of the bromide is retained in glycosylation via an -like mechanism. Key factors include:

- Promoter Choice : Silver triflate (AgOTf) or Ag₂CO₃ stabilizes the oxocarbenium ion intermediate, favoring α-selectivity .

- Solvent Effects : Non-polar solvents (e.g., CH₂Cl₂) stabilize cationic intermediates, while polar aprotic solvents (e.g., MeCN) may lead to β-side products via competing mechanisms .

- Temperature : Low temperatures (−20°C to 0°C) reduce epimerization risks .

Advanced: What are the stability challenges of 2,3,4-tri-O-acetyl-α-L-fucosyl bromide under varying storage and reaction conditions?

Methodological Answer:

The compound is moisture- and heat-sensitive. Decomposition pathways include:

- Hydrolysis : Exposure to trace water leads to fucose acetate byproducts, detectable via TLC or ¹H NMR (disappearance of the anomeric proton signal at δ ~6.5 ppm) .

- Thermal Degradation : Storage at −20°C under inert gas (Ar/N₂) is critical; room-temperature storage results in bromide loss (evidenced by brown discoloration) .

- Light Sensitivity : Amber vials prevent UV-induced radical side reactions .

Advanced: How should researchers resolve contradictions in reported glycosylation efficiencies with this donor?

Methodological Answer:

Discrepancies in glycosylation yields often stem from:

- Solvent Purity : Residual bases (e.g., Et₃N) in CH₂Cl₂ can deprotonate acceptors, altering reactivity. Pre-drying solvents over molecular sieves is essential .

- Acceptor Nucleophilicity : Sterically hindered acceptors (e.g., secondary alcohols) require longer reaction times or elevated temperatures, risking donor decomposition. Kinetic studies using competition experiments can identify optimal conditions .

- Counterion Effects : Ag⁺ salts vs. alternative promoters (e.g., TMSOTf) may shift mechanism from to , impacting stereoselectivity .

Advanced: What mechanistic insights explain the role of promoters in glycosylation reactions with this donor?

Methodological Answer:

- Silver Salts (AgOTf) : Ag⁺ coordinates to the bromide, accelerating leaving group departure and stabilizing the oxocarbenium ion. This promotes dissociative pathways, favoring α-retention .

- Lewis Acids (BF₃·OEt₂) : Polarize the glycosidic oxygen, enhancing acceptor nucleophilicity but risking β-attack via associative mechanisms .

- Solvent-Coordinated Intermediates : In MeCN, solvent participation can lead to β-products via backside displacement, whereas CH₂Cl₂’s low polarity disfavors this pathway .

Advanced: How can researchers detect and quantify decomposition products during storage or reactions?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns (e.g., 0.1% formic acid in H₂O/MeCN gradients) separate hydrolyzed products (e.g., tri-O-acetyl fucose) from intact donor .

- ¹⁹F NMR : If fluorinated analogs are used, decomposition yields distinct shifts (e.g., δ −120 to −130 ppm for CF₃ groups) .

- Ion Chromatography : Quantifies free bromide ions (from donor degradation) in reaction mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.